molecular formula C14H14BrNO3 B1628274 Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate CAS No. 3239-81-4

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate

Cat. No.: B1628274
CAS No.: 3239-81-4
M. Wt: 324.17 g/mol
InChI Key: MURDLPDUSHMHJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromophenyl group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with 4-bromobenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Tert-butyl 3-(4-bromophenyl)-2-hydroxy-3-oxopropanoate.

    Hydrolysis: 3-(4-bromophenyl)-2-cyano-3-oxopropanoic acid.

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and keto groups can facilitate interactions with nucleophilic sites in proteins or other biomolecules, potentially leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-chlorophenyl)-2-cyano-3-oxopropanoate
  • Tert-butyl 3-(4-fluorophenyl)-2-cyano-3-oxopropanoate
  • Tert-butyl 3-(4-methylphenyl)-2-cyano-3-oxopropanoate

Uniqueness

Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also makes the compound more suitable for certain types of nucleophilic substitution reactions compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)11(8-16)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDLPDUSHMHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566913
Record name tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3239-81-4
Record name tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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